molecular formula C9H14BN3O2 B12973161 (2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid

(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B12973161
M. Wt: 207.04 g/mol
InChI Key: KXUGXQOBIBFYMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include boronic esters, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-(Piperidin-4-yl)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring and a boronic acid group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H14BN3O2

Molecular Weight

207.04 g/mol

IUPAC Name

(2-piperidin-4-ylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C9H14BN3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11,14-15H,1-4H2

InChI Key

KXUGXQOBIBFYMP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2CCNCC2)(O)O

Origin of Product

United States

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